molecular formula C11H11BrO2 B151989 Ethyl trans-4-bromocinnamate CAS No. 24393-53-1

Ethyl trans-4-bromocinnamate

Cat. No. B151989
CAS RN: 24393-53-1
M. Wt: 255.11 g/mol
InChI Key: YOOKYIPLSLPRTC-VMPITWQZSA-N
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Description

Ethyl trans-4-bromocinnamate is a compound that is structurally related to various synthesized esters and cinnamate derivatives. These compounds are of interest due to their potential applications in organic synthesis, flavoring agents, and sunscreen analogs. The synthesis and characterization of these compounds involve multiple steps and can be influenced by the substituents on the phenyl ring .

Synthesis Analysis

The synthesis of ethyl trans-4-bromocinnamate-related compounds involves various organic reactions. For instance, the synthesis of a model compound for laurencin involved a six-step process that included a key thermally induced intramolecular dienyl 1,5-hydrogen transfer . Another related compound, ethyl 4-bromo-4,4-dinitrobutyrate, was synthesized through a Michael addition reaction, with optimization of the reaction conditions to achieve a 52% yield . Additionally, the synthesis of a sunscreen analog, ethyl trans-4-methoxycinnamate, was performed in two steps, highlighting the importance of carbonyl condensation reactions and carboxylic acid esterifications .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single crystal X-ray diffraction techniques . The molecular structure of ethyl 4-bromo-4,4-dinitrobutyrate was confirmed by IR, 1H NMR, UV-vis, MS, and elemental analysis .

Chemical Reactions Analysis

The reactivity of ethyl α-bromocinnamates can be significantly affected by the substituents on the phenyl ring. For example, the reaction with tetrabutyl ammonium fluoride (TBAF) led to different products depending on the presence of an ortho substituent or an electron-donating group like a methoxy group . The epoxidation of ethyl trans-β-methylcinnamate to produce a strawberry flavoring agent also demonstrates the importance of reaction conditions and the influence of substituents on the outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be explored through computational methods such as density functional theory (DFT). The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was analyzed for its molecular electrostatic potential, Fukui function, nonlinear optical properties, and natural bond orbital analyses . These properties are crucial for understanding the behavior of the compounds in various environments and their potential applications.

Scientific Research Applications

Sunscreen Analog Synthesis

Ethyl trans-4-bromocinnamate's applications in scientific research are diverse, with one notable area being its use in the synthesis and characterization of sunscreen analogs. A study demonstrates the two-step synthesis of ethyl trans-4-methoxycinnamate, highlighting its potential as an ultraviolet light absorber due to its structural properties (Stabile & Dicks, 2004).

Organic Synthesis Studies

In the field of organic synthesis, the reaction of substituted ethyl α-bromocinnamates, including ethyl trans-4-bromocinnamate, has been studied to understand their transformation under specific conditions. This research provides insights into the influence of substituents on these compounds' reactivity and product formation (Liang, Zhang, & Yu, 2012).

Photodynamics in Sunscreen Agents

Ethyl trans-4-bromocinnamate's close analog, ethyl ferulate, is investigated for its photodynamics as a sunscreen agent. Studies reveal that despite having long-lived electronic excited states, ethyl ferulate undergoes efficient non-radiative decay, aiding its function in sunscreens (Horbury et al., 2017).

Applications in Polymer Synthesis

The compound has also been used in the preparation of functional polymers. For instance, ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a related compound, demonstrates potential in polymer chemistry due to its unique structural properties (Sumida & Vogl, 1981).

Role in Chiral Intermediate Synthesis

In the synthesis of chiral intermediates for pharmaceutical applications, ethyl trans-4-bromocinnamate derivatives have been utilized. These intermediates are pivotal in the preparation of certain medications, showcasing the compound's importance in medicinal chemistry (Ru, 2008).

Dermatotoxicokinetics Study

The dermatotoxicokinetics of UV filters like ethylhexyl methoxycinnamate, which is similar to ethyl trans-4-bromocinnamate, have been studied to understand their behavior and toxicity upon skin exposure. This research contributes to the safety assessment of such compounds in personal care products (Sharma et al., 2017).

Conformational Analysis in Anticancer Research

Ethyl trans-4-bromocinnamate and its derivatives have been subject to conformational analysis to determine their potential as anticancer agents. Such studies provide valuable insights into the structural features that contribute to their biological activity (Sousa et al., 2006).

Safety And Hazards

Ethyl trans-4-bromocinnamate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

ethyl (E)-3-(4-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOKYIPLSLPRTC-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-4-bromocinnamate

CAS RN

24393-53-1, 15795-20-7
Record name 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (2E)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl trans-4-bromocinnamate
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Record name Ethyl 4-bromocinnamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ME Sloan, A Staubitz, K Lee, I Manners - 2011 - Wiley Online Library
… Similarly the attempted hydrogenation of ethyl trans-4-bromocinnamate in the presence of 2.5 equiv. of 1 after 7 days only resulted in partial conversion to ethyl 3-(4-bromophenyl)…
S Nantogmah, S Desai, R Bhandare, J Gabriel… - Pharmaceutical …, 2012 - Springer
… Ethyl trans-4-bromocinnamate (1.1 mL, 5.9 mmol), PdCl 2 (PPh 3 ) 2 (50 mg, 0.071 mmol), and CuI (47 mg, 0.25 mmol), were stirred in 11 mL DMF under nitrogen for 10 min at 140C. …
Number of citations: 3 link.springer.com
A Pindwal, S Patnaik, KK Yan, A Ellern… - Lanthanide alkyl and silyl …, 2016 - core.ac.uk
… To investigate this pathway in our system, hydrosilylation of ethyl trans-4-bromocinnamate with Ph2SiH2 and PhMe2SiH catalyzed by 1b was carried out in chloroform-d. However, no α-…
Number of citations: 6 core.ac.uk
KT Fielman, SA Woodin… - … Toxicology and Chemistry …, 2001 - Wiley Online Library
… commercially unavailable natural products was estimated using the following: 2-bromostyrene (Acros Organics, Fisher Scientific, Fairlawn, NJ, USA) and ethyl trans 4-bromocinnamate …
Number of citations: 53 setac.onlinelibrary.wiley.com
JC Wong, G Tang, X Wu, C Liang, Z Zhang… - Journal of Medicinal …, 2012 - ACS Publications
… To a mixture of ethyl trans-4-bromocinnamate (0.95 g, 3.73 mmol) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.06 g, 4.48 mmol) in dichloromethane (10 mL) was …
Number of citations: 39 pubs.acs.org
K Rutledge - 2018 - opencommons.uconn.edu
Macrocycles are attractive scaffolds for the development of new bioactive compounds. Central to this behavior is the shape of a macrocycle; it is a fundamental parameter that makes a …
Number of citations: 2 opencommons.uconn.edu
DD Wong - 2013 - search.proquest.com
The theonellamides (TNMs) AF are bicyclic dodecapeptides isolated from marine sponges of the genus Theonella and were shown to display potent antifungal activity. Despite …
Number of citations: 2 search.proquest.com

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